molecular formula C17H18N4O2S B2503136 3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034381-24-1

3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2503136
CAS No.: 2034381-24-1
M. Wt: 342.42
InChI Key: NBOFISABOBNWHE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a triazole ring, and a thiophene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. The methoxyphenyl group can be introduced through the reaction of 4-methoxybenzaldehyde with appropriate reagents. The triazole ring is often formed via a [3+2] cycloaddition reaction, known as the Huisgen cycloaddition, between an azide and an alkyne. The thiophene moiety can be introduced through a cross-coupling reaction, such as the Stille coupling.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.

  • Industry: It might be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but lacks the triazole and thiophene moieties.

  • 1-(Thiophen-2-yl)-1H-1,2,3-triazole: Similar in having a triazole ring but lacks the methoxyphenyl group.

  • Propanamide derivatives: Similar in having a propanamide group but lack the methoxyphenyl and triazole moieties.

Uniqueness: The uniqueness of 3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide lies in its combination of functional groups, which may confer unique chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOFISABOBNWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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